

Spectroscopic Profile of 2',5'-Difluoropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2',5'-Difluoropropiophenone**

Cat. No.: **B1295022**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone **2',5'-Difluoropropiophenone**. While a complete set of experimentally verified spectral data is not publicly available in its entirety, this document compiles existing experimental information and provides expert predictions based on analogous compounds and established spectroscopic principles. This guide is intended to support research and development activities by offering a detailed projection of the compound's spectral characteristics.

Chemical and Physical Properties

2',5'-Difluoropropiophenone is a fluorinated aromatic ketone with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and reactivity.

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O	NIST[1]
Molecular Weight	170.16 g/mol	ChemicalBook[2]
CAS Number	29112-90-1	NIST[1]
Appearance	Liquid (at room temperature)	Sigma-Aldrich[3]

Spectroscopic Data Summary

The following tables summarize the available experimental and predicted spectroscopic data for **2',5'-Difluoropropiophenone**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is predicted to show signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carbonyl group and the fluorine atoms.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3'	7.35 - 7.45	ddd	$J(H,H) \approx 8.5$, $J(H,F) \approx 5.0$, $J(H,H) \approx 3.0$
H-4'	7.15 - 7.25	dddd	$J(H,F) \approx 9.0$, $J(H,H) \approx 8.5$, $J(H,H) \approx 7.0$, $J(H,F) \approx 2.5$
H-6'	7.50 - 7.60	ddd	$J(H,F) \approx 9.0$, $J(H,H) \approx 5.5$, $J(H,H) \approx 3.0$
-CH ₂ - (propionyl)	2.95 - 3.05	q	$J(H,H) \approx 7.5$
-CH ₃ (propionyl)	1.10 - 1.20	t	$J(H,H) \approx 7.5$

Note: Predictions are based on standard chemical shift ranges for aromatic ketones and analysis of related fluorinated compounds.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will display nine distinct signals. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents, exhibiting carbon-fluorine coupling.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Predicted C-F Coupling (J, Hz)
C=O	198 - 202	-
C-1'	125 - 128	d, ² J(C,F) ≈ 20-25
C-2'	158 - 162	d, ¹ J(C,F) ≈ 245-255
C-3'	118 - 122	d, ² J(C,F) ≈ 20-25
C-4'	123 - 127	dd, ³ J(C,F) ≈ 5-10, ⁴ J(C,F) ≈ 2-5
C-5'	156 - 160	d, ¹ J(C,F) ≈ 245-255
C-6'	115 - 119	d, ³ J(C,F) ≈ 2-5
-CH ₂ - (propionyl)	30 - 35	-
-CH ₃ (propionyl)	8 - 12	-

Note: Predicted chemical shifts and coupling constants are based on typical values for fluorinated aromatic compounds.

Infrared (IR) Spectroscopy (Experimental)

The gas-phase IR spectrum of **2',5'-Difluoropropiophenone** is available from the NIST WebBook.^[1] Key absorptions are characteristic of the carbonyl group and the fluorinated aromatic ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Weak	Aromatic C-H stretch
~2980	Weak	Aliphatic C-H stretch
~1700	Strong	C=O (carbonyl) stretch
~1610, ~1490	Medium	Aromatic C=C skeletal vibrations
~1250 - 1100	Strong	C-F stretch

Mass Spectrometry (MS) (Predicted)

Experimental mass spectrometry data is not readily available. The following table presents predicted m/z values for common adducts based on the compound's molecular weight (170.16 g/mol).

Ion Species	Predicted m/z
[M+H] ⁺	171.0616
[M+Na] ⁺	193.0435
[M-H] ⁻	169.0470
[M] ⁺	170.0538

Data sourced from PubChem predictions.[\[4\]](#)

Predicted Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 170 is expected. Key fragmentation pathways would likely involve:

- α -cleavage: Loss of the ethyl group ($\bullet\text{CH}_2\text{CH}_3$) to yield a fluorinated benzoyl cation at m/z = 141.
- Loss of CO: Subsequent loss of carbon monoxide from the benzoyl cation to give a difluorophenyl cation at m/z = 113.

Experimental Protocols

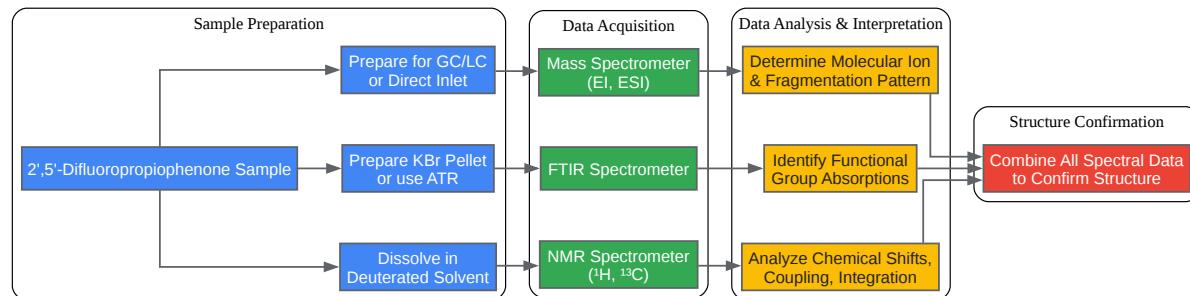
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **2',5'-Difluoropropiophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **^1H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum on the same instrument. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed).

Infrared (IR) Spectroscopy

- **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer. Apply pressure to ensure good contact.
- **KBr Pellet:** Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.


Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe for solids or after separation by gas chromatography (GC-MS) for volatile compounds.

- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum. For softer ionization to preserve the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used, typically after dissolving the sample in a suitable solvent and introducing it via liquid chromatography (LC-MS).
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and characterization of **2',5'-Difluoropropiophenone**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **2',5'-Difluoropropiophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic ellipsometric study datasets of the fluorinated polymers: Bifunctional urethane methacrylate perfluoropolyether (PFPE) and polyvinylidene fluoride (PVDF) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2',5'-Difluoropropiophenone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295022#spectroscopic-data-nmr-ir-mass-spec-for-2-5-difluoropropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com